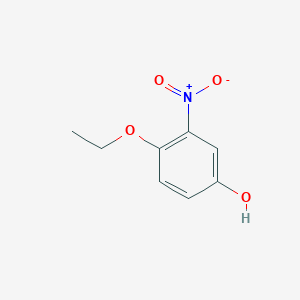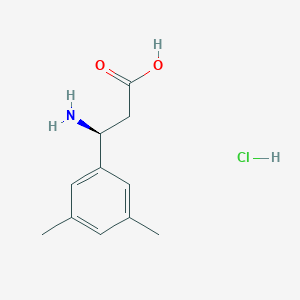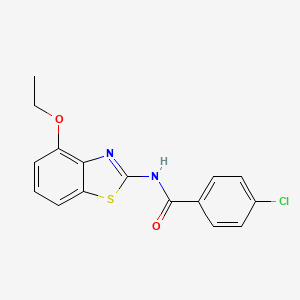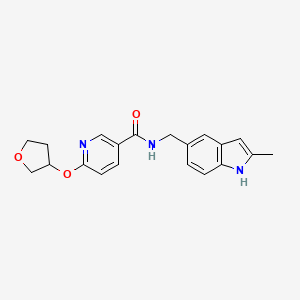
4-Ethoxy-3-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nitrophenols, such as 4-Ethoxy-3-nitrophenol, can be achieved through various methods. One common method is the nitration of phenol, followed by the replacement of the amino group via its diazonium derivative . Another method involves the direct substitution of hydrocarbons with nitric acid .Molecular Structure Analysis
The molecular structure of this compound consists of an ethoxy group (C2H5O-) and a nitro group (NO2) attached to a phenol ring . The InChI code for this compound is 1S/C8H9NO4/c1-2-13-8-5-6 (10)3-4-7 (8)9 (11)12/h3-5,10H,2H2,1H3 .Chemical Reactions Analysis
4-Nitrophenol, a compound similar to this compound, can undergo a reduction reaction to form 4-aminophenol . This reaction involves a four-electron and four-proton transfer process .Physical And Chemical Properties Analysis
While specific physical and chemical properties for this compound were not found, nitrophenols are generally highly soluble in water and have low vapor pressures .Wissenschaftliche Forschungsanwendungen
Environmental Contamination and Degradation
Nitrophenols, including 4-Nitrophenol (4-NP), are recognized as environmental contaminants primarily resulting from the manufacturing of medicines and pesticides. Rhodococcus opacus SAO101, a gram-positive bacterium, has been identified to degrade 4-NP through a novel degradation gene cluster, illustrating a biological approach to mitigating such pollutants (Kitagawa, Kimura, & Kamagata, 2004). Furthermore, Rhodococcus sp. strain PN1 demonstrates the capacity to degrade 4-NP via a two-component 4-NP hydroxylase, indicating the microbial potential in the bioremediation of nitrophenol contaminants (Takeo et al., 2008).
Advanced Oxidation Processes
Electro-Fenton methods have been explored for the degradation of nitrophenols, providing insights into electrochemical approaches to treat such pollutants effectively. These methods indicate the potential for high removal efficiency and the enhancement of biodegradability, pointing to promising applications in water treatment technologies (Yuan et al., 2006).
Catalytic Reduction and Nanotechnology Applications
The catalytic reduction of nitrophenols to less harmful substances has been demonstrated using various nanomaterials, including gold nanoparticles decorated multi-walled carbon nanotubes, which show promise in detecting and reducing 4-NP efficiently (Dighole et al., 2020). Such nanotechnological advancements suggest a route towards developing more efficient catalysts for the treatment of nitrophenol pollutants.
Photocatalytic Activity
Surface modification of TiO2 with metalloporphyrins has been investigated for the degradation of nitrophenols, showing enhanced photocatalytic efficiency. This highlights the potential for photocatalytic processes in the removal of such environmental pollutants (Sun et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Nitrophenols, a class of compounds to which 4-ethoxy-3-nitrophenol belongs, are known to interact with various enzymes and proteins in biological systems .
Mode of Action
Nitrophenols, in general, are known to undergo reductive transformations, leading to various products such as amines, azo and azoxy compounds, imines, and products of N-alkylation and N-formylation . These transformations can potentially alter the function of target molecules, leading to changes in cellular processes.
Biochemical Pathways
The reductive transformations of nitrophenols can lead to the formation of various compounds, which can potentially interfere with multiple biochemical pathways . For instance, the formation of amines can affect amine-related metabolic pathways.
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Nitrophenols are known to cause oxidative stress and dna damage, which can lead to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and transformation .
Eigenschaften
IUPAC Name |
4-ethoxy-3-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULHXYZRPSYIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2748740.png)


![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2748744.png)

![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)




